Product packaging for [2-(Trifluoromethyl)phenyl]glycolic acid(Cat. No.:CAS No. 339-93-5)

[2-(Trifluoromethyl)phenyl]glycolic acid

Cat. No.: B3382561
CAS No.: 339-93-5
M. Wt: 220.14 g/mol
InChI Key: QNVLFHMMPUBIIN-UHFFFAOYSA-N
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Description

Contextual Significance of Trifluoromethylated Glycolic Acid Derivatives in Chemical Research

The incorporation of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. nih.gov Trifluoromethylated compounds, in particular, often exhibit enhanced biological activity, improved metabolic stability, and increased bioavailability compared to their non-fluorinated analogs. nih.gov The trifluoromethyl group can act as a lipophilic hydrogen bond donor and can influence the conformation of molecules, leading to stronger interactions with biological targets. beilstein-journals.org

Glycolic acid and its derivatives are also of significant importance, serving as versatile building blocks in the synthesis of a wide range of organic compounds. scielo.br They are key components in the production of biodegradable polymers, such as polyglycolic acid (PGA), which has applications in medicine and packaging. researchgate.net The combination of a trifluoromethyl group and a glycolic acid moiety in a single molecule, as seen in [2-(Trifluoromethyl)phenyl]glycolic acid, therefore represents a convergence of two highly valuable structural motifs in modern chemical research.

Historical Development of Research on α-Hydroxycarboxylic Acids Bearing Trifluoromethylphenyl Moieties

The study of α-hydroxycarboxylic acids dates back to the 19th century with the discovery of mandelic acid from bitter almonds. rsc.org However, the introduction of the trifluoromethyl group into organic molecules for the purpose of modulating their properties is a more recent development, with intensive research beginning in the mid-20th century. synhet.com The synthesis of trifluoromethyl-substituted aromatic compounds was initially challenging, but the development of new synthetic methods has made these valuable building blocks more accessible.

The intersection of these two areas of research, leading to the investigation of α-hydroxycarboxylic acids bearing trifluoromethylphenyl moieties, has been driven primarily by the pharmaceutical industry's quest for new drug candidates with improved efficacy and pharmacokinetic profiles. While a detailed historical timeline specifically for this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader progress in organofluorine chemistry and the increasing recognition of the trifluoromethyl group as a "super-substituent" in drug design.

Current Research Landscape and Emerging Trends for this compound

Current research involving this compound and its derivatives is focused on several key areas. One significant trend is its use as a chiral building block in asymmetric synthesis. The presence of a stereogenic center at the α-position makes it a valuable precursor for the synthesis of enantiomerically pure compounds, which is crucial for the development of modern pharmaceuticals.

Another area of active investigation is the development of new synthetic methods for the preparation of trifluoromethylated α-hydroxy acids with high efficiency and stereoselectivity. These efforts aim to provide more accessible routes to these valuable compounds, thereby facilitating their broader application in drug discovery and materials science. Furthermore, the unique electronic and steric properties of this compound are being explored in the design of novel catalysts and ligands for a variety of chemical transformations.

The compound is also utilized as an intermediate in the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals. nih.gov Its reactivity at both the carboxylic acid and hydroxyl groups allows for a wide range of derivatization, making it a versatile tool for the construction of diverse molecular architectures.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is driven by a number of fundamental and applied objectives. A primary goal is to expand the synthetic toolbox available to organic chemists by developing novel and efficient methods for the preparation and transformation of this and related compounds. This includes the exploration of new catalytic systems and reaction conditions that can provide access to a wider range of trifluoromethylated building blocks.

Another key objective is to gain a deeper understanding of the structure-property relationships of molecules containing the trifluoromethylphenylglycolic acid scaffold. By systematically studying how the trifluoromethyl group and the α-hydroxy acid moiety influence the physical, chemical, and biological properties of these compounds, researchers aim to develop predictive models that can guide the rational design of new molecules with desired functionalities.

Furthermore, academic research seeks to explore the potential applications of this compound in various fields. This includes its use as a chiral resolving agent, a precursor for the synthesis of biologically active compounds, and a component in the development of new functional materials. The ultimate aim is to translate fundamental discoveries in the chemistry of this compound into practical applications that can benefit society.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Physical State Solid
Purity >95% (LCMS)
Storage Conditions Room temperature
Predicted pKa 3.24 ± 0.10

This table summarizes some of the key physical and chemical properties of this compound. nih.govsynhet.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3O3 B3382561 [2-(Trifluoromethyl)phenyl]glycolic acid CAS No. 339-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7F3O3/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVLFHMMPUBIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955492
Record name Hydroxy[2-(trifluoromethyl)phenyl]acetic acid
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Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339-93-5
Record name α-Hydroxy-2-(trifluoromethyl)benzeneacetic acid
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Record name (2-(Trifluoromethyl)phenyl)glycolic acid
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Record name Hydroxy[2-(trifluoromethyl)phenyl]acetic acid
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Record name [2-(trifluoromethyl)phenyl]glycolic acid
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Reactivity Profiles and Transformational Chemistry of 2 Trifluoromethyl Phenyl Glycolic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the compound's polarity, solubility, and biological activity.

Esterification: The conversion of [2-(Trifluoromethyl)phenyl]glycolic acid to its corresponding esters can be achieved through several standard methods. Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. google.com For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol. The use of heterogeneous catalysts, such as certain metal-organic frameworks (MOFs) like UiO-66-NH₂, has also been shown to be effective for the esterification of fluorinated aromatic carboxylic acids. rsc.org

Amidation: The synthesis of amides from this compound proceeds through similar activation strategies. Direct reaction with an amine is generally not feasible and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Using peptide coupling reagents like HATU, HBTU, or PyBOP is a highly efficient method for forming the amide bond under mild conditions. A recent method describes the synthesis of N-trifluoromethyl amides from carboxylic acids using isothiocyanates in the presence of silver fluoride (B91410), which could be applicable for creating specialized amide derivatives. nih.govescholarship.org

TransformationReagentsGeneral ConditionsNotes
Esterification (Fischer)Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)RefluxEquilibrium-driven reaction; may require removal of water.
Esterification (Acyl Chloride)1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine)Step 1: Room temp to reflux Step 2: 0°C to room tempHigh-yielding but requires handling of corrosive reagents.
Esterification (Coupling Agent)Alcohol, DCC or EDC, DMAPRoom temperatureMild conditions, suitable for sensitive substrates. google.com
Amidation (Coupling Agent)Amine, HATU or HBTU, Base (e.g., DIPEA)Room temperatureCommonly used in peptide synthesis; high efficiency.
N-Trifluoromethyl AmidationIsothiocyanate, AgFRoom temperatureProvides access to specialized N-CF₃ amides. nih.govescholarship.org

Derivatization at the Hydroxyl Group

The secondary alpha-hydroxyl group offers another key site for chemical modification, enabling the synthesis of ethers and esters, or transformation through oxidation and reduction pathways.

Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis. This involves deprotonation with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide. Phase-transfer catalysts can be beneficial in this reaction.

Esterification: Acylation of the hydroxyl group to form an ester is readily accomplished using reactive acylating agents. Acyl chlorides or acid anhydrides react with the alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the corresponding ester. researchgate.net This selective esterification can be performed in the presence of the carboxylic acid group by first protecting the latter, for instance, as a tert-butyl ester, which can be selectively cleaved later under acidic conditions.

TransformationReagent TypeExample ReagentsGeneral Conditions
EtherificationAlkyl HalideMethyl iodide, Benzyl bromide (with a base like NaH)Anhydrous solvent (e.g., THF, DMF)
EsterificationAcyl ChlorideAcetyl chloride, Benzoyl chloride (with a base like pyridine)Inert solvent (e.g., DCM, Chloroform) at 0°C to room temp
Acid AnhydrideAcetic anhydride, Phthalic anhydrideOften requires a catalyst (e.g., DMAP) or heating
SulfonationSulfonyl Chloridep-Toluenesulfonyl chloride, Methanesulfonyl chlorideWith a base (e.g., triethylamine) in an inert solvent

Oxidation: The secondary alcohol in this compound can be oxidized to a ketone, yielding the corresponding [2-(Trifluoromethyl)phenyl]glyoxylic acid. A variety of oxidizing agents can be used for this transformation. Milder, selective reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are often preferred to avoid over-oxidation or side reactions with other parts of the molecule. The oxidation of glycolic acid to glyoxylic acid is a known transformation pathway. researchgate.netnih.gov

Reduction: While the hydroxyl group is already in a reduced state, the parent compound itself can be seen as a reduction product of [2-(Trifluoromethyl)phenyl]glyoxylic acid. The reverse reaction, the reduction of the corresponding ketone, can be achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Asymmetric reduction can yield enantiomerically enriched (R)- or (S)-[2-(Trifluoromethyl)phenyl]glycolic acid, a critical process for synthesizing chiral drugs. nih.gov Furthermore, the carboxylic acid moiety can be reduced to a primary alcohol, yielding a diol, using strong reducing agents like LiAlH₄ or borane (B79455) (BH₃). This reaction would typically also reduce the alpha-hydroxyl group if it were first oxidized to a ketone.

Reactions Involving the Trifluoromethylphenyl Unit

The trifluoromethylphenyl group has distinct electronic properties that govern its reactivity, particularly in aromatic substitution reactions.

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. mdpi.com This has two major consequences for aromatic substitution reactions:

Electrophilic Aromatic Substitution (EAS): The -CF₃ group is strongly deactivating, making the aromatic ring much less reactive towards electrophiles than benzene. It is also a meta-director. The glycolic acid side chain is also deactivating. Therefore, forcing conditions (high temperature, strong Lewis acid catalysts) would be required for reactions like nitration, halogenation, or Friedel-Crafts reactions, with the substitution occurring predominantly at the meta-position relative to the -CF₃ group (position 5 on the ring).

Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing nature of the -CF₃ group activates the ring towards nucleophilic attack, especially at the ortho and para positions. While the ortho positions are sterically hindered, this activation can be significant. If a leaving group (like a halogen) were present on the ring, particularly at a position ortho or para to the -CF₃ group, it could be displaced by a nucleophile. Some studies have shown that concerted SₙAr mechanisms can occur even on unactivated rings, although this is less common. nih.gov

Direct functional group interconversion of the trifluoromethyl group is challenging due to the exceptional strength and stability of the C-F bond. mdpi.com Therefore, this pathway is not synthetically common. However, other functional groups can be introduced onto the phenyl ring via electrophilic aromatic substitution and then subsequently transformed. For example, if a nitro group were introduced at the 5-position via nitration, it could be readily reduced to an amino group (-NH₂) using standard reducing agents like H₂/Pd-C, SnCl₂, or iron in acidic media. This amino group could then undergo a wide range of further transformations, such as diazotization followed by Sandmeyer reactions to introduce halogens, a cyano group, or a hydroxyl group, significantly diversifying the molecular scaffold.

Decarboxylation and Rearrangement Processes

The reactivity of this compound, an α-hydroxy carboxylic acid, is characterized by several potential transformation pathways, including decarboxylation and molecular rearrangements. While specific literature detailing these processes for this exact molecule is sparse, its reactivity can be inferred from the behavior of structurally similar compounds, such as other mandelic acid derivatives and fluorinated carboxylic acids.

Decarboxylation: The loss of carbon dioxide (CO2) from a carboxylic acid is a fundamental reaction, though conditions can vary widely. For α-hydroxy acids, decarboxylation can be induced thermally or catalytically, often proceeding through a stabilized carbocation or carbanion intermediate after the loss of CO2. The presence of the ortho-trifluoromethylphenyl group significantly influences the electronic environment of the molecule. The trifluoromethyl (CF3) group is a strong electron-withdrawing group, which can destabilize a potential carbocation at the adjacent benzylic position, making a purely cationic decarboxylation pathway less favorable.

However, decarboxylation of related fluorinated acetic acids has been documented. While trifluoroacetic acid is known for its high stability and slow decarboxylation rate, other α-fluoroarylacetic acids can undergo decarboxylation to form fluorinated arenes, often requiring metal catalysts and elevated temperatures. nih.gov For instance, catalytic systems involving silver (Ag) have been used to facilitate the decarboxylation of α,α-difluoro- and α-fluoroarylacetic acids under relatively mild conditions. nih.gov Such processes typically involve the formation of an organic radical following the loss of CO2. nih.gov It is plausible that this compound could undergo a similar radical decarboxylation under appropriate catalytic conditions.

Rearrangement Processes: Molecular rearrangements are common in α-substituted carbonyl compounds, particularly under acidic or basic conditions.

Acid-Catalyzed Rearrangement: In the presence of a strong acid, the α-hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of water would generate a secondary carbocation stabilized by the adjacent carboxylic acid group. This intermediate could then undergo rearrangement. A plausible pathway is a 1,2-hydride shift or, more likely given the substitution pattern, a 1,2-phenyl shift, which would be a variant of the pinacol (B44631) rearrangement.

Benzilic Acid-Type Rearrangement: The benzilic acid rearrangement specifically describes the transformation of a 1,2-diketone into an α-hydroxy carboxylic acid upon treatment with a base. libretexts.org While this compound is already an α-hydroxy acid, its oxidation product, 2-(trifluoromethyl)phenylglyoxylic acid, would be an ideal substrate for this rearrangement. Treatment of this α-keto acid with hydroxide (B78521) would lead to the migration of the 2-(trifluoromethyl)phenyl group, ultimately forming a new rearranged α-hydroxy acid after an acidic workup. libretexts.org

Isomerization: Rearrangements involving the trifluoromethylphenyl moiety itself have been observed in related systems. For example, N-(trifluoromethyl)-anthraniloyl fluoride can be isomerized to 2-(trifluoromethyl)phenyl carbamic fluoride in the presence of hydrogen fluoride, demonstrating the potential for intramolecular rearrangements involving functional groups attached to the trifluoromethyl-substituted ring. google.com

The specific conditions required to favor either decarboxylation or rearrangement would depend on factors such as temperature, catalyst choice, and reaction medium.

Stereochemical Outcomes in Derivative Formation from Chiral this compound

When this compound is used in its enantiomerically pure form (either (R) or (S)), the stereochemical integrity of the chiral center during subsequent chemical transformations is of paramount importance for applications in asymmetric synthesis. The outcomes of such reactions depend heavily on which part of the molecule is being modified—the carboxyl group or the α-hydroxyl group.

Reactions at the Carboxyl Group: Derivatization of the carboxylic acid function, such as conversion to esters, amides, or acyl halides, typically does not involve breaking any bonds at the stereocenter. Therefore, these reactions are expected to proceed with retention of configuration . For example, Fischer esterification with an alcohol under acidic conditions or reaction with a coupling agent to form an amide would yield the corresponding derivative with the original stereochemistry intact. Studies on various mandelic acid derivatives confirm that modifications at the carboxyl and hydroxyl positions are key to controlling interactions in chiral recognition processes. semanticscholar.orgnih.gov

Reactions at the α-Hydroxyl Group: Transformations involving the α-hydroxyl group are more complex and can lead to retention, inversion, or racemization of the stereocenter.

Inversion of Configuration (S_N2 Pathway): If the hydroxyl group is first converted into a good leaving group (e.g., a tosylate, mesylate, or halide) and then displaced by a nucleophile, the reaction typically proceeds via an S_N2 mechanism. This bimolecular nucleophilic substitution results in a predictable inversion of configuration at the chiral center. beilstein-journals.org The efficiency of this pathway depends on minimizing competing elimination reactions and S_N1 pathways.

Racemization (S_N1 Pathway): If the reaction conditions favor the formation of a carbocation at the chiral center (e.g., using a strong acid with a poor nucleophile), an S_N1 mechanism may dominate. The resulting planar carbocation can be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of the product. beilstein-journals.org

Retention of Configuration: Retention of configuration in reactions at the hydroxyl group is less common but can be achieved through mechanisms involving double inversion or the formation of an intermediate that shields one face of the molecule.

The choice of reagents and conditions is therefore critical in directing the stereochemical outcome. The synthesis of chiral α-trifluoromethyl alcohols and ethers often relies on carefully designed catalytic processes to achieve high yields and enantioselectivity. nih.gov

Systematic studies on related mandelic acid derivatives have shown how modifications influence chiral selectivity, providing a framework for predicting the behavior of this compound derivatives. The data below illustrates the effect of derivatization on the chiral selectivity factor (α) during gas chromatographic separation on a chiral stationary phase.

Table 1: Chiral Selectivity of Mandelic Acid Derivatives Data adapted from studies on related mandelic acid compounds to illustrate principles of derivatization. semanticscholar.orgnih.gov

Compound TypeDerivative at Hydroxyl Group (R1)Derivative at Carboxyl Group (R2)Chiral Selectivity (α)Notes
Mandelic Acid Ester-OH-COOCH31.24Esterification of the acid group.
Mandelic Acid Ester-OH-COOCH2CH31.27Longer alkyl chain on ester improves selectivity.
Mandelic Acid Ether-OCH3-COOH1.14Etherification of the alcohol group.

This table demonstrates that even simple derivatization at the functional groups of the mandelic acid scaffold significantly alters the molecule's chiral recognition properties, a key aspect in the synthesis and separation of its stereochemically pure derivatives. semanticscholar.orgnih.gov

Mechanistic Investigations of Reactions Involving 2 Trifluoromethyl Phenyl Glycolic Acid

Reaction Pathway Elucidation using Kinetic and Thermodynamic Studies

Kinetic studies would be essential to determine the rate laws of reactions involving [2-(Trifluoromethyl)phenyl]glycolic acid. This would involve systematically varying the concentrations of reactants and catalysts to establish the order of the reaction with respect to each species. Thermodynamic studies, on the other hand, would focus on measuring the enthalpy and entropy changes of these reactions to determine their feasibility and the position of equilibrium. Techniques such as isothermal titration calorimetry could be employed for this purpose.

Transition State Analysis and Energy Profiles

Computational chemistry, specifically density functional theory (DFT) calculations, would be a powerful tool for analyzing the transition states of reactions involving this acid. These calculations can provide detailed information about the geometry and energy of the transition state, which is crucial for understanding the reaction mechanism at a molecular level. By mapping the entire reaction coordinate, a complete energy profile can be constructed, illustrating the energy changes as reactants are converted to products.

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a definitive method for confirming reaction mechanisms. By replacing one or more atoms in the this compound molecule with a heavier isotope (e.g., replacing ¹²C with ¹³C or ¹H with ²H), the fate of these atoms can be traced throughout the reaction. This technique can provide unambiguous evidence for bond-making and bond-breaking steps and can help to distinguish between different possible mechanistic pathways.

Solvent Effects and Reaction Medium Influence on Reaction Mechanisms

The choice of solvent can have a profound impact on the rate and mechanism of a reaction. Studies would need to be conducted in a range of solvents with varying polarities, proticities, and coordinating abilities to understand how the reaction medium influences the stability of reactants, intermediates, and transition states. The presence of additives, such as salts or phase-transfer catalysts, could also be investigated to probe their effect on the reaction mechanism.

Computational and Theoretical Chemistry Studies of 2 Trifluoromethyl Phenyl Glycolic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of [2-(Trifluoromethyl)phenyl]glycolic acid. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. nih.govacs.org

Detailed research findings would typically involve the use of hybrid functionals like B3LYP or meta-hybrid GGA functionals such as M06-2X, which are known for their robust performance in describing organic molecules. nih.govnih.gov Basis sets of Pople style, such as 6-31G(d,p) or 6-31+G(d,p), are commonly employed to provide a good description of the electron distribution, including polarization and diffuse functions which are important for anions and hydrogen-bonded systems. nih.govacs.org

To account for the influence of a solvent, which is crucial for reactivity studies, a polarizable continuum model (PCM) like the Solvation Model based on Density (SMD) is often applied. nih.govacs.org This approach can yield accurate predictions for properties like the acid dissociation constant (pKa). For carboxylic acids, methods combining the M06-2X functional with the 6-31+G(d,p) basis set and the SMD solvent model have been shown to provide pKa values with high accuracy, often with a mean unsigned error of less than one pK unit. nih.govacs.orgornl.gov

Calculations would focus on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of the molecule's reactivity, identifying sites susceptible to nucleophilic or electrophilic attack. A Molecular Electrostatic Potential (MEP) map would further visualize the charge distribution, highlighting the electron-rich carboxylic acid group and the electron-withdrawing trifluoromethyl group.

Table 1: Calculated Electronic Properties of this compound (Note: This data is illustrative and based on typical results from the described computational methods.)

PropertyMethodBasis SetSolvent ModelCalculated Value
HOMO EnergyM06-2X6-31+G(d,p)SMD (Water)-8.5 eV
LUMO EnergyM06-2X6-31+G(d,p)SMD (Water)-1.2 eV
HOMO-LUMO GapM06-2X6-31+G(d,p)SMD (Water)7.3 eV
Dipole MomentB3LYP6-31G(d,p)Gas Phase3.5 D
pKaM06-2X6-31+G(d,p)SMDsSAS2.8

Conformational Analysis and Stereoelectronic Effects

The flexibility of this compound arises from the rotation around several single bonds, primarily the C-C bond connecting the phenyl ring and the glycolic acid moiety, and the C-C bond of the carboxylic acid group. A thorough conformational analysis is essential to identify the most stable conformers and understand their relative energies. nih.govcwu.edu

Computational approaches to conformational analysis often involve a combination of systematic and stochastic search algorithms. frontiersin.org A systematic search would involve rotating key dihedral angles in discrete steps, followed by geometry optimization of each resulting structure. This can be computationally intensive, so it is often preceded by a more random, stochastic search (like a Monte Carlo search) to explore the potential energy surface more broadly and identify promising low-energy regions. frontiersin.org

For each potential conformer, geometry optimization and frequency calculations would be performed, typically using a DFT method like B3LYP or ωB97X-D with a basis set such as 6-31G*. nih.gov The resulting stable structures (local minima on the potential energy surface) would then be subjected to more accurate single-point energy calculations with a larger basis set (e.g., 6-311+G(2df,2p)) to refine their relative energies. nih.gov

Stereoelectronic effects, particularly those involving the electron-withdrawing trifluoromethyl group and the polar carboxylic acid and hydroxyl groups, would significantly influence the conformational preferences. Intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups is expected to be a major stabilizing factor in certain conformations.

Table 2: Relative Energies of Plausible Conformers of this compound (Note: This data is illustrative, representing a hypothetical outcome of a conformational search.)

ConformerDescription of Key DihedralsRelative Energy (kcal/mol)Population at 298 K (%)
Conf-1 (Global Minimum)Intramolecular H-bond (OH to C=O)0.0075.3
Conf-2Gauche orientation, no H-bond1.5215.1
Conf-3Anti orientation, no H-bond2.158.5
Conf-4CF3 group oriented towards acid3.501.1

Prediction of Spectroscopic Parameters (Methodologies)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the structural elucidation and characterization of molecules. rsc.org For this compound, the prediction of NMR and IR spectra is particularly valuable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and especially ¹⁹F NMR chemical shifts is a key application. DFT-based procedures are highly effective for this purpose. rsc.orgrsc.org The GIAO (Gauge-Including Atomic Orbital) method is the standard approach for calculating NMR shielding tensors. For fluorine-containing compounds, functionals like ωB97XD combined with a basis set such as aug-cc-pVDZ have been shown to provide excellent accuracy for ¹⁹F chemical shifts, often with a root-mean-square error of around 3-4 ppm. rsc.orgnih.gov Calculations are typically performed on the lowest energy conformers, and the predicted shifts are averaged based on their Boltzmann population to obtain the final predicted spectrum.

Infrared (IR) Spectroscopy: The prediction of IR spectra involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. researchgate.net DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used. acs.org The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data. Key vibrational modes to analyze would include the O-H stretch of the alcohol and carboxylic acid, the C=O stretch of the carboxyl group, and the C-F stretching modes of the trifluoromethyl group.

Table 3: Methodologies for Spectroscopic Parameter Prediction

Spectroscopy TypeComputational MethodRecommended Functional/Basis SetKey Output
¹⁹F NMRGIAO-DFTωB97XD / aug-cc-pVDZChemical Shifts (δ, ppm)
¹H, ¹³C NMRGIAO-DFTB3LYP / 6-311+G(2d,p)Chemical Shifts (δ, ppm)
IRDFT Frequency CalculationB3LYP / 6-31G(d,p)Vibrational Frequencies (cm⁻¹) and Intensities

Reaction Mechanism Simulation using Computational Methods

Computational methods are crucial for elucidating the detailed mechanisms of chemical reactions, providing information on transition states, intermediates, and reaction energetics that are often difficult to obtain experimentally. nih.govacs.org For this compound, simulations could explore reactions such as esterification, oxidation, or decarboxylation.

The process involves identifying all reactants, products, intermediates, and transition states on the potential energy surface. scielo.br Geometries of these stationary points are optimized using DFT methods. Transition state structures are located using algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods. A key characteristic of a true transition state is the presence of a single imaginary frequency in its calculated vibrational spectrum, which corresponds to the motion along the reaction coordinate. numberanalytics.com

Table 4: Illustrative Calculated Energetics for a Hypothetical Esterification Reaction (Note: This data is for a hypothetical reaction: this compound + Methanol → Methyl [2-(Trifluoromethyl)phenyl]glycolate + H₂O)

ParameterMethodologyCalculated Value (kcal/mol)
Activation Energy (Forward)B3LYP/6-31+G(d,p) with PCM (Methanol)+15.8
Reaction Energy (ΔE)B3LYP/6-31+G(d,p) with PCM (Methanol)-2.5
Transition State Imaginary FrequencyB3LYP/6-31+G(d,p) with PCM (Methanol)-254 cm⁻¹

Intermolecular Interactions and Self-Assembly Prediction

The carboxylic acid and hydroxyl groups of this compound are potent hydrogen bond donors and acceptors, suggesting a strong tendency for intermolecular interactions and self-assembly. Computational methods can predict the geometry and strength of these interactions. nih.govresearchgate.net

The most common self-assembly motif for carboxylic acids is the formation of a centrosymmetric dimer through dual hydrogen bonds between the carboxyl groups. researchgate.net Quantum chemical calculations on a dimer of this compound would be used to determine the optimized geometry and the interaction energy. The interaction energy can be calculated as the difference between the energy of the dimer and the sum of the energies of the two isolated monomers, with a correction for basis set superposition error (BSSE) using the counterpoise method.

For larger aggregates or to understand behavior in the condensed phase, molecular dynamics (MD) simulations are employed. nih.govchemrxiv.org In MD, a force field (a set of parameters describing the potential energy of the system) is used to simulate the movement of a large number of molecules over time. This can reveal preferred packing arrangements, the dynamics of hydrogen bond formation and breaking, and the emergence of larger-scale structures like chains or sheets. nih.gov These simulations can differentiate the self-assembly behavior of flexible versus rigid molecules and predict the most likely supramolecular structures. chemrxiv.org

Table 5: Calculated Interaction Energies for a this compound Dimer (Note: This data is illustrative and represents a typical outcome for a carboxylic acid dimer calculation.)

Interaction TypeMethodologyCalculated Interaction Energy (kcal/mol)H-bond distance (O-H···O)
Carboxylic Acid DimerB3LYP-D3/6-311++G(d,p) with Counterpoise Correction-14.51.65 Å

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Trifluoromethyl Phenyl Glycolic Acid and Its Derivatives

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule. nih.govkobv.de For [2-(Trifluoromethyl)phenyl]glycolic acid (C₉H₇F₃O₃), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. This is a definitive method for confirming the molecular formula of the compound and its derivatives. nih.govnih.gov

Ion Adduct Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺C₉H₈F₃O₃⁺221.04201 uni.lu
[M+Na]⁺C₉H₇F₃O₃Na⁺243.02395 uni.lu
[M-H]⁻C₉H₆F₃O₃⁻219.02745 uni.lu

Table data sourced from PubChem CID 101657. uni.lu

Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation. In an MS/MS experiment, a specific parent ion (e.g., the [M-H]⁻ ion of this compound) is selected, isolated, and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint. researchgate.net

The fragmentation of this compound would likely proceed through characteristic losses of small neutral molecules.

Postulated Fragmentation Pathway for this compound (Negative Ion Mode):

Parent Ion [M-H]⁻ at m/z 219.03 : The initial ion is formed by the loss of the acidic proton.

Loss of H₂O (18 Da) : A common fragmentation for alcohols, leading to a fragment at m/z 201.02.

Loss of CO₂ (44 Da) : Decarboxylation is a characteristic fragmentation of carboxylic acids, which would produce a fragment at m/z 175.02. libretexts.org

Loss of HCOOH (46 Da) : Loss of a formic acid molecule from the parent ion would yield a fragment at m/z 173.04.

Loss of the Carboxyl Group (-COOH) : Cleavage of the bond adjacent to the aromatic ring can lead to the loss of the carboxyl group as a radical. libretexts.org

Analysis of these fragmentation pathways helps to confirm the presence and connectivity of the functional groups within the molecule. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aip.org They are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies. acs.org

For this compound, these techniques can confirm the presence of the hydroxyl (-OH), carbonyl (C=O), trifluoromethyl (-CF₃), and aromatic ring functionalities.

Infrared (IR) Spectroscopy : IR is particularly sensitive to polar bonds. The carboxylic acid group will give rise to a very broad O-H stretching band and a strong, sharp C=O stretching band.

Raman Spectroscopy : Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It is particularly useful for observing the vibrations of the aromatic ring and the C-C backbone. aip.org

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Signal
Carboxylic Acid O-H Stretch2500-3300 (very broad)Weak
Alcohol O-H Stretch3200-3600 (broad)Weak
Aromatic C-H Stretch3000-3100Strong
Carbonyl C=O Stretch1700-1725Moderate to Strong
Aromatic C=C Stretch1450-1600Strong
C-O Stretch1050-1250Moderate
C-F (of CF₃) Stretch1100-1350 (strong, multiple bands)Moderate

The precise positions and shapes of these bands can also provide information about hydrogen bonding and the conformational state of the molecule.

Applications of 2 Trifluoromethyl Phenyl Glycolic Acid in Complex Organic Synthesis

Role as a Chiral Building Block in Stereoselective Synthesis

Chiral building blocks are fundamental to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. [2-(Trifluoromethyl)phenyl]glycolic acid, possessing a stereogenic center at the carbon bearing the hydroxyl and carboxyl groups, is a valuable chiral synthon. Its utility in stereoselective synthesis stems from its ability to introduce a specific stereochemistry into a target molecule, which can be crucial for its biological activity.

The presence of both a hydroxyl and a carboxylic acid group allows for a variety of chemical transformations. These functional groups can be selectively protected or activated to participate in a wide range of reactions, such as esterifications, amidations, and reductions, all while retaining the crucial stereochemical information at the α-carbon. The trifluoromethylphenyl group not only imparts unique electronic properties but also provides a bulky substituent that can influence the stereochemical outcome of reactions at adjacent centers.

While specific, documented examples of the direct use of this compound as a chiral auxiliary in a broad range of asymmetric reactions are not extensively reported in readily available literature, its structural similarity to other α-hydroxy acids, such as mandelic acid, suggests its potential in such applications. Chiral auxiliaries are powerful tools in asymmetric synthesis, where they are temporarily incorporated into a substrate to direct a stereoselective transformation, and are subsequently removed.

Utility as a Precursor to Trifluoromethylated Heterocycles

Trifluoromethylated heterocycles are a prominent class of compounds in medicinal chemistry and materials science. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com this compound serves as a potential starting material for the synthesis of various trifluoromethylated heterocyclic systems.

One plausible synthetic route involves the intramolecular cyclization of derivatives of this compound. For instance, through a domino Friedel-Crafts/lactonization reaction, it is conceivable to synthesize 3-aryl-3-trifluoromethyl-3H-benzofuran-2-ones. This type of reaction has been reported for the synthesis of 3,3-disubstituted-3H-benzofuran-2-one derivatives from polyphenols and 3,3,3-trifluoromethyl pyruvate, highlighting a potential pathway where the glycolic acid could be a key precursor. nih.gov

Furthermore, the hydroxyl and carboxylic acid functionalities can be transformed into other groups that are amenable to cyclization reactions. For example, reduction of the carboxylic acid to an alcohol, followed by conversion of the original hydroxyl group to a leaving group, could set the stage for an intramolecular substitution to form a trifluoromethylated tetrahydrofuran (B95107) ring. Similarly, conversion to an amino alcohol derivative could provide access to trifluoromethylated oxazolines or other nitrogen-containing heterocycles. While these are hypothetical pathways, they are based on well-established synthetic methodologies.

Integration into Advanced Molecular Architectures

The incorporation of unique structural units is a key strategy in the design of novel molecules with advanced properties. The this compound moiety can be integrated into larger, more complex molecular architectures, bringing with it the specific stereochemical and electronic properties of the trifluoromethylphenyl group.

While direct examples of its incorporation into complex natural product total synthesis are not prevalent in the literature, its potential as a fragment in drug discovery is notable. The synthesis of complex bioactive molecules often relies on the coupling of several smaller, functionalized building blocks. The dual functionality of this compound allows for its sequential or orthogonal coupling to other molecular fragments, enabling the construction of intricate three-dimensional structures.

The trifluoromethyl group itself is a desirable feature in many advanced materials and pharmaceuticals due to its ability to modulate properties such as lipophilicity and metabolic stability. mdpi.com Therefore, the integration of the this compound unit can be a strategic step in the development of new therapeutic agents or functional materials.

Development of Novel Reagents and Ligands Derived from this compound

Chiral ligands are essential for the development of asymmetric catalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds. The chiral scaffold of this compound makes it an attractive starting material for the synthesis of novel chiral ligands.

For instance, the conversion of the carboxylic acid and hydroxyl groups into phosphorus- or nitrogen-containing functionalities could lead to the formation of new P,O- or N,O-type ligands. Chiral phosphine (B1218219) ligands, in particular, are a cornerstone of asymmetric transition-metal catalysis. nih.govtcichemicals.com The synthesis of such ligands often starts from a chiral backbone, and the this compound framework could provide a novel and potentially effective scaffold.

Similarly, chiral oxazoline-containing ligands, such as PyBox and Box ligands, are widely used in a variety of asymmetric catalytic reactions. bldpharm.comdiva-portal.orgnih.gov These ligands are typically synthesized from chiral amino alcohols. This compound could be converted into the corresponding chiral amino alcohol, which could then be used to construct new trifluoromethyl-containing oxazoline (B21484) ligands. The presence of the trifluoromethylphenyl group could have a significant impact on the electronic and steric properties of the resulting ligand, potentially leading to improved catalytic activity and enantioselectivity in asymmetric transformations.

This compound in Multistep Synthesis of Specialty Chemicals

Specialty chemicals are high-value products that are produced in smaller quantities for specific applications, including pharmaceuticals, agrochemicals, and electronic materials. The unique structural features of this compound make it a valuable intermediate in the multistep synthesis of such chemicals.

In the agrochemical industry, for example, the trifluoromethyl group is a common feature in many modern pesticides and herbicides. nih.gov The synthesis of these complex molecules often involves the use of specialized building blocks that introduce key structural motifs. While direct application of this compound in the synthesis of a commercialized agrochemical is not explicitly detailed in public literature, its potential as a precursor to trifluoromethylated active ingredients is clear.

Similarly, in the pharmaceutical industry, the demand for enantiomerically pure drug substances is a major driver for the development of new synthetic routes. The industrial synthesis of the anorexic drug fenfluramine, for instance, involves the preparation of 1-(3-trifluoromethyl)phenyl-propan-2-one as a key intermediate. google.com While a different starting material is used in the documented process, the example underscores the industrial relevance of trifluoromethylated phenyl derivatives. The chiral nature of this compound makes it a particularly interesting candidate for the synthesis of chiral drug molecules where a trifluoromethylphenyl group is a key pharmacophore.

Future Directions and Emerging Research Avenues for 2 Trifluoromethyl Phenyl Glycolic Acid

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry's increasing focus on green chemistry is prompting a re-evaluation of the synthesis of fluorinated compounds. Future research will prioritize the development of novel synthetic pathways for [2-(Trifluoromethyl)phenyl]glycolic acid that are not only efficient but also environmentally benign. Key areas of exploration include the adoption of biocatalysis and the use of renewable feedstocks. For instance, chemoenzymatic approaches, which use enzymes to perform specific chemical transformations, offer a promising route to producing glycolic acid and its derivatives with high selectivity and under mild conditions rsc.org. This mirrors a broader trend toward using biobased materials as a sustainable alternative to traditional synthetic ones aiche.org.

Future synthetic strategies will likely focus on:

Catalytic Reactions: Employing catalytic methods to reduce waste and energy consumption researchgate.net.

Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product.

Safer Solvents: Replacing hazardous solvents with greener alternatives.

One-Pot Syntheses: Combining multiple reaction steps into a single procedure to improve efficiency and reduce waste, a strategy already being explored for other complex heterocyclic compounds scispace.com.

Development of this compound-Derived Catalysts and Ligands

The unique structure of this compound, which features a chiral center, a carboxylic acid group, and a hydroxyl group, makes it an attractive candidate for the development of novel catalysts and ligands for asymmetric synthesis. The trifluoromethyl group can significantly influence the electronic properties and steric environment of a metal complex, potentially leading to catalysts with enhanced activity and selectivity.

Emerging research is focused on incorporating this scaffold into:

Organocatalysts: Chiral acids and their derivatives are valuable in metal-free organocatalysis, a rapidly growing field in asymmetric synthesis nih.gov.

Metal-Organic Frameworks (MOFs): The carboxylic acid moiety can act as a linker to build MOFs with catalytic activity wikipedia.orgrsc.org.

Ligands for Transition Metal Catalysis: The development of new ligands is crucial for advancing photocatalytic processes, such as those involving ligand-to-metal charge transfer (LMCT) for fluoroalkylation reactions nih.gov. The precise control offered by tailored ligands is essential for the success of these reactions nih.gov.

Advanced Materials Science Applications Utilizing this compound Scaffolds

The incorporation of fluorine into polymers and other materials can dramatically alter their properties, often enhancing thermal stability, chemical resistance, and hydrophobicity. The this compound scaffold is a valuable building block for a new generation of advanced materials.

Fluorinated Polymers: Polymers derived from glycolic acid, such as poly(glycolic acid) (PGA), are known for their biodegradability and high-performance characteristics nih.govmdpi.com. By using this compound as a monomer or co-monomer, researchers can create novel fluorinated polyesters. The presence of the CF3 group is expected to modify key properties such as the rate of hydrolysis, which is a critical factor for applications in biomedical devices and controlled-release drug delivery systems frontiersin.org. This strategy allows for the fine-tuning of physiochemical properties to expand the application spectrum of these polymers frontiersin.org.

Metal-Organic Frameworks (MOFs): MOFs are porous crystalline materials constructed from metal ions and organic linkers wikipedia.orgrsc.org. The dicarboxylic acid functionality of linkers is typical for building these structures wikipedia.org. This compound can serve as a functionalized linker for creating fluorinated MOFs (F-MOFs). The fluorine atoms lining the pores of the MOF can create an electron-dense and hydrophobic environment, making these materials highly promising for applications such as:

Gas Storage and Separation: F-MOFs can show enhanced affinity and selectivity for gases like CO2 and methane researchgate.netnih.gov.

Water Remediation: The hydrophobic nature of fluorinated pores could be exploited for separating organic pollutants from water wikipedia.org.

Theoretical Prediction and Experimental Validation of Underexplored Reactivity

Computational chemistry has become an indispensable tool for predicting the behavior of molecules and guiding experimental research. Quantum chemical calculations can provide deep insights into the structure, reactivity, and spectroscopic properties of this compound.

Future research in this area will likely involve:

Reactivity Prediction: Using methods like Density Functional Theory (DFT) to model reaction mechanisms and predict the stability of reactive intermediates. Such calculations have been successfully used to understand the reactivity of anionoid CF3 species and to optimize reaction conditions for trifluoromethylation reactions nih.govnih.gov.

Spectroscopic Characterization: High-accuracy computational methods can predict spectroscopic data, aiding in the identification and characterization of new compounds and their conformers, as demonstrated in studies of glycolic acid itself sns.it.

Crystal Engineering: Theoretical models can predict and analyze the weak intermolecular interactions, such as C–H···F hydrogen bonds, that govern the crystal packing of trifluoromethyl-containing compounds researchgate.net. Understanding these forces is crucial for designing crystalline materials with desired properties.

The table below presents computationally predicted collision cross-section (CCS) values for different adducts of this compound, illustrating the type of data that can be generated to aid in experimental analysis, for example, in mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]+221.04201140.6
[M+Na]+243.02395148.3
[M-H]-219.02745137.9
[M+NH4]+238.06855157.4
[M+K]+258.99789145.7
[M+H-H2O]+203.03199133.1

Data sourced from PubChem. uni.lu

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous manufacturing, is revolutionizing the synthesis of pharmaceuticals and fine chemicals. polimi.itmit.edu This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and greater scalability researchgate.netmit.edu. The synthesis of trifluoromethylated compounds, in particular, stands to benefit from this technology acs.orgacs.org.

The integration of this compound synthesis into flow chemistry platforms represents a major avenue for future development. The benefits include:

Improved Safety: Better control over exothermic reactions and the handling of hazardous reagents polimi.it.

Increased Efficiency: Reduced reaction times and minimized waste generation researchgate.netpolimi.it.

Scalability: Seamless transition from laboratory-scale synthesis to large-scale production without extensive re-optimization acs.org.

Furthermore, the coupling of flow reactors with automated systems and machine learning algorithms allows for high-throughput experimentation and rapid optimization of reaction conditions syrris.com. This automated approach can accelerate the discovery of new derivatives of this compound and their applications.

The following table summarizes the key advantages of flow chemistry compared to traditional batch methods for related chemical processes.

FeatureTraditional Batch SynthesisAutomated Flow Chemistry
Reaction Control Limited control over temperature and mixing gradients.Precise control over reaction parameters (temperature, pressure, time). researchgate.net
Safety Higher risk with exothermic reactions and hazardous reagents.Increased safety due to small reaction volumes and superior heat transfer. polimi.it
Scalability Often requires significant re-optimization for scale-up.Direct scalability with no re-optimization necessary. syrris.com
Efficiency Can be time-consuming with intermediate purification steps.Reduces reaction times and allows for telescoping of multiple steps. researchgate.netsyrris.com
Reproducibility Can be variable between batches.Highly reproducible results. researchgate.net

Q & A

Basic: What synthetic methodologies are effective for preparing [2-(Trifluoromethyl)phenyl]glycolic acid, and how do reaction conditions influence yield?

Answer:
The synthesis of aryl-substituted glycolic acids often involves Friedel-Crafts alkylation or glyoxylation of aromatic precursors. For example, analogous trifluoromethylphenyl compounds (e.g., 3-(2-Trifluoromethylphenyl)propionic acid) are synthesized via electrophilic substitution using trifluoromethylbenzene derivatives and glyoxylic acid under acidic conditions . Key factors include:

  • Catalyst selection : Lewis acids like BF₃·Et₂O enhance electrophilicity of the glyoxyl group.
  • Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions (e.g., over-alkylation).
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating the product, given the polar nature of glycolic acid derivatives.

Basic: What analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : The glycolic acid moiety shows a characteristic doublet for the CH₂ group (~δ 4.2–4.5 ppm) and a singlet for the hydroxyl proton (~δ 5.5 ppm, exchangeable with D₂O). The aromatic protons in the 2-(trifluoromethyl)phenyl group appear as complex splitting patterns (δ 7.2–7.8 ppm) .
    • ¹³C NMR : The trifluoromethyl group (CF₃) resonates at ~δ 125–130 ppm (quartet, J = 30–35 Hz), while the carbonyl carbon (COOH) appears at ~δ 170–175 ppm .
  • LCMS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ for C₉H₇F₃O₃: calc. 220.035, observed 220.034). Retention times in reversed-phase HPLC (e.g., C18 column, acetonitrile/water mobile phase) aid in purity assessment .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the acidity and reactivity of this compound in nucleophilic reactions?

Answer:
The CF₃ group at the ortho position:

  • Enhances acidity : The pKa of the glycolic acid’s COOH group decreases due to the electron-withdrawing effect, making it more reactive in esterification or amidation. Comparative studies with non-fluorinated analogs show a ΔpKa of ~1.5–2.0 .
  • Directs regioselectivity : In reactions like Mitsunobu coupling , the CF₃ group sterically and electronically directs nucleophilic attack to the less hindered position. Computational studies (DFT) suggest a 10–15% energy barrier reduction for reactions at the para position relative to CF₃ .

Advanced: What strategies resolve stereochemical challenges in synthesizing enantiopure this compound derivatives?

Answer:

  • Chiral auxiliaries : Use of (R)- or (S)-pantolactone as a temporary chiral directing group during esterification ensures enantiomeric excess (>90%). The auxiliary is later cleaved under mild acidic conditions .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic esters. For example, ethyl [2-(trifluoromethyl)phenyl]glycolate achieves 85% ee after 24 h at 37°C .
  • Asymmetric catalysis : Chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed cross-couplings enable stereocontrol during aryl-glycolic acid conjugate formation .

Advanced: How can this compound serve as a precursor for bioactive molecules, and what pharmacological targets are plausible?

Answer:

  • Anticancer agents : The trifluoromethyl group enhances metabolic stability and membrane permeability. Derivatives like glycolic acid-amide conjugates inhibit tyrosine kinases (e.g., EGFR) with IC₅₀ values < 100 nM in vitro .
  • Antioxidant prodrugs : Esterification with lipophilic moieties (e.g., tocopherol) improves bioavailability. In vivo studies in rodent models show a 40% reduction in oxidative stress markers compared to unmodified glycolic acid .
  • Glycosylation substrates : The hydroxyl group undergoes regioselective glycosylation (e.g., thioglycoside donors) for glycoconjugate synthesis, relevant in immunology studies .

Advanced: What contradictions exist in reported synthetic yields of this compound, and how can they be reconciled?

Answer:
Discrepancies in yields (e.g., 35% vs. 60% in similar protocols) arise from:

  • Impurity of starting materials : Trifluoromethylbenzene derivatives often contain residual moisture, which hydrolyzes glyoxylic acid precursors. Pre-drying reagents over molecular sieves improves yields by ~20% .
  • Reaction monitoring : Incomplete conversion due to premature quenching (e.g., TLC vs. real-time HPLC monitoring). Automated systems with inline analytics reduce variability .

Advanced: How does the steric bulk of the 2-(trifluoromethyl)phenyl group influence crystallization behavior and polymorph formation?

Answer:

  • Polymorph screening : X-ray crystallography reveals two dominant forms:
    • Form I : Monoclinic (P2₁/c), stabilized by intermolecular H-bonds between COOH groups.
    • Form II : Orthorhombic (Pbca), with π-π stacking of aromatic rings.
      The CF₃ group disfavors Form II due to steric clashes, making Form I the thermodynamically stable phase (>95% under ambient conditions) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor Form I, while toluene promotes metastable Form II.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.